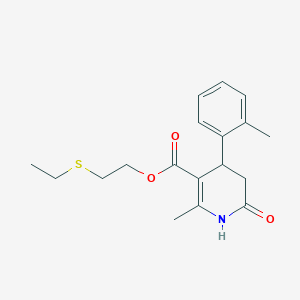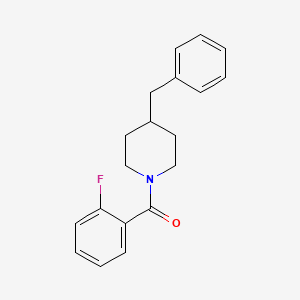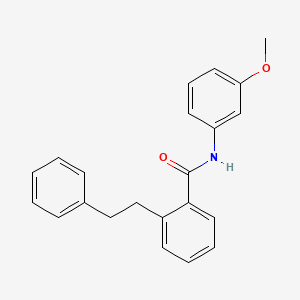![molecular formula C16H16ClNOS2 B5539121 3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)
3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide is a chemical compound that has been the subject of various studies. Its synthesis and properties have been explored in the context of organic chemistry and material science.
Synthesis Analysis
This compound has been synthesized through various methods, including copper catalytic anionarylation of acrylic and methacrylic acids amides by 4-acetylphenyldiazonium salts (Baranovskyi et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using density functional theory (DFT) and other spectroscopic techniques, providing insights into their molecular equilibrium geometry (Sivakumar et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving compounds with a similar structure include the Michael reaction under basic conditions, which has been shown to produce various derivatives (Dyachenko & Krasnikov, 2012).
Physical Properties Analysis
The physical properties of such compounds have been studied extensively. For instance, the compound 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one showed interesting properties when reacted with 3-amino-N-phenyl-3-thioxopropanamide (Dyachenko & Krasnikov, 2012).
Chemical Properties Analysis
The chemical properties of such compounds are often studied through their antimicrobial activity, molecular docking analysis, and interaction with various proteins, as seen in related pyrazole derivatives (Sivakumar et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Compounds with structures related to "3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide" have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, aryloxypropanamide derivatives have been synthesized and tested for their antimicrobial properties against a range of bacterial and fungal strains. These compounds exhibit variable and modest activities against investigated strains, highlighting their potential in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Anticancer Potential
Thiazole and thiadiazole derivatives incorporating a thiazole moiety have shown potent anticancer activities. The synthesis of such derivatives aims to explore their potential as anticancer agents. Studies have demonstrated that certain derivatives exhibit significant anticancer activity against various cancer cell lines, suggesting the potential of these compounds in cancer therapy (Gomha et al., 2017).
Anticonvulsant Studies
Research into N-Benzyl-3-[(chlorophenyl)amino]propanamides has revealed their efficacy in anticonvulsant studies. These compounds, prepared through amine exchange reactions, have been tested in animal models for their potential to protect against seizures. The findings indicate that certain isomers of these propanamides are more potent than standard drugs in seizure tests, highlighting their potential application in treating generalized seizures (Idris et al., 2011).
Photocleavage Reactions
Monothioimides, closely related to the target compound in structural terms, have been studied for their photochemistry. Research into their crystal structures and photocleavage reactions provides insights into their behavior under light exposure. These studies contribute to understanding the molecular properties that govern the reactivity of such compounds, potentially applicable in materials science and photodynamic therapy (Fu et al., 1998).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS2/c1-20-15-4-2-3-13(11-15)18-16(19)9-10-21-14-7-5-12(17)6-8-14/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFLZGMXQYOYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)
![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)

![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)



![1-methyl-4-(4-methyl-1-piperazinyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5539083.png)
![(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B5539091.png)
![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)
![4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5539102.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)
![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)